Dimethyl 2-(hydroxyimino)malonate
Overview
Description
Dimethyl 2-(hydroxyimino)malonate is a chemical compound that is part of a broader class of malonates which are known for their utility in various organic synthesis reactions. Malonates like dimethyl malonate are often used as precursors or intermediates in the synthesis of more complex molecules due to their reactivity and the stability of their carbanion forms under basic conditions .
Synthesis Analysis
The synthesis of related malonate compounds has been demonstrated in several studies. For instance, dimethyl malonate has been shown to add to alkyl 2-(1-hydroxyalkyl)propenoates under basic conditions, with phase transfer catalysis being used to reduce or avoid side reactions such as lactonization or elimination . Another study reported the synthesis of a dimethyl malonate derivative through the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, followed by a base-mediated retro-Michael reaction to yield a specific isomer . Additionally, a multicomponent synthesis approach was used to construct a complex dimethyl malonate derivative involving salicylaldehyde, malononitrile dimer, and dimethyl malonate in DMSO at room temperature .
Molecular Structure Analysis
The molecular structure of compounds related to dimethyl 2-(hydroxyimino)malonate has been elucidated using various spectroscopic techniques. For example, the crystal structure of hydroxyimino(N,N'-dimethyl)malonamide was determined using single-crystal X-ray diffraction, revealing little conjugation throughout the C-C-C skeleton and non-planar molecules . This kind of structural analysis is crucial for understanding the reactivity and potential interactions of the compound.
Chemical Reactions Analysis
Dimethyl malonate derivatives participate in a variety of chemical reactions. The Michael reaction is one such reaction where dimethyl malonate acts as a nucleophile, adding to electron-deficient alkenes . The base-catalyzed C-C bond cleavage reaction is another example, which can be used to generate specific isomers of malonate derivatives . These reactions are important for the synthesis of complex organic molecules and for the modification of existing compounds to enhance their properties or biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl malonate and its derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonding in related compounds like N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide contributes to the formation of a three-dimensional supramolecular framework, which can affect solubility, melting point, and other physical properties . The transesterification reaction observed during the synthesis of tetra(dihexylmalonate) phthalocyanines indicates the reactivity of the methyl ester groups in dimethyl malonate under certain conditions, which is relevant for understanding its chemical behavior .
Scientific Research Applications
Anticancer Potency
Research on "Dimethyl 2-(2-Hydroxy-2-Methoxypropilidine) Malonate" within Kombucha has revealed its anticancer properties through in-silico methods, such as molecular docking, drug likeness profiles, and ADMET tests. These studies suggest that the compound is safe for consumption and capable of suppressing cancer cells (Taupiqurrohman, Rezaldi, Amalia, & Suryani, 2022).
Photomechanical Response
Investigations into "Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM)" have demonstrated its ability to undergo rapid coiling motions when exposed to visible light in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). This reaction facilitates a transition to an amorphous phase, leading to significant shape changes in crystalline nanowires (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
Synthesis of Phthalocyanines
The compound "Dimethyl-(2,3-dicyanophenyl)malonate" has been utilized in the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol-soluble phthalocyanines. These compounds were synthesized through a cyclotetramerization reaction, demonstrating a method to produce materials with potential applications in electronics and materials science (Korkut, Avcıata, & Şener, 2011).
Hydrogenation to 1,3-Propanediol
Dimethyl malonate's hydrogenation over a Cu/SiO2 catalyst presents an alternative route for 1,3-propanediol production, a monomer used in the manufacture of polytrimethylene-terephthalate. This study revealed the catalytic reaction network and the effect of Cu+/Cu0 on selectivity, offering insights into sustainable chemical production processes (Zheng, Zhu, Li, & Ji, 2017).
Catalytic Radical Addition
The Mn(II)/Co(II)/O(2) system has been shown to facilitate the radical addition of dimethyl malonate to alkenes, producing significant yields. This process exemplifies the utility of dimethyl malonate in organic synthesis, particularly in the creation of complex molecules (Hirase, Iwahama, Sakaguchi, & Ishii, 2002).
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-hydroxyiminopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGXQYUPFIXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423246 | |
Record name | Dimethyl 2-(hydroxyimino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(hydroxyimino)malonate | |
CAS RN |
42937-74-6 | |
Record name | 42937-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2-(hydroxyimino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL (HYDROXYIMINO)-MALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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